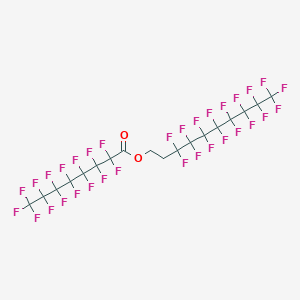

1H,1H,2H,2H-Perfluorodecyl perfluorooctanoate

Description

Properties

IUPAC Name |

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H4F32O2/c19-4(20,6(23,24)8(27,28)10(31,32)12(35,36)14(39,40)16(43,44)18(48,49)50)1-2-52-3(51)5(21,22)7(25,26)9(29,30)11(33,34)13(37,38)15(41,42)17(45,46)47/h1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYPSGGGCZLRESW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COC(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H4F32O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10895984 | |

| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl pentadecafluorooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10895984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

860.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886046-97-5 | |

| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl pentadecafluorooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10895984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Structure and Nomenclature of 1h,1h,2h,2h Perfluorodecyl Perfluorooctanoate

Systematic IUPAC Nomenclature and Common Designations for the Compound

The compound with the common designation 1H,1H,2H,2H-Perfluorodecyl perfluorooctanoate is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature as 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoate . smolecule.com

This complex name precisely describes the molecule's structure, which consists of a perfluorooctanoate group esterified with a 1H,1H,2H,2H-perfluorodecanol. The numerical prefixes in the IUPAC name indicate the positions of the fluorine atoms on the carbon chains.

Other common designations and identifiers for this compound include:

CAS Number: 886046-97-5 smolecule.com

Molecular Formula: C₁₈H₄F₃₂O₂ smolecule.com

Synonyms: 2-(Heptadecafluorooctyl)ethanol pentadecafluorooctanoate, DTXSID10895984 habitablefuture.org

The following table summarizes the key identifiers for this compound:

| Identifier | Value |

| IUPAC Name | 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoate |

| CAS Number | 886046-97-5 |

| Molecular Formula | C₁₈H₄F₃₂O₂ |

| Molecular Weight | 860.17 g/mol |

Detailed Structural Characteristics and Isomeric Considerations Relevant to Environmental Behavior

This compound is a member of the broad class of per- and polyfluoroalkyl substances (PFAS). Its structure is characterized by two long perfluorinated carbon chains linked by an ester functional group. One chain is a C8 perfluorinated chain (perfluorooctanoate) and the other is a C10 partially fluorinated chain (1H,1H,2H,2H-perfluorodecyl).

The synthesis of this compound typically involves the telomerization process. smolecule.com This process generally produces linear perfluoroalkyl chains, meaning that the primary structure of the perfluorinated segments of this compound is expected to be a straight chain. This is in contrast to electrochemical fluorination, which can produce a mixture of linear and branched isomers. The near-exclusive presence of linear isomers of certain perfluorinated carboxylic acids (PFCAs) in the environment has been used as evidence to suggest their origin from the degradation of telomer-based products.

The environmental behavior of this compound is significantly influenced by its structural characteristics. The ester linkage is a point of potential degradation. Studies on similar fluorotelomer-based esters have shown that hydrolysis of the ester bond can occur, leading to the formation of 1H,1H,2H,2H-perfluorodecanol (an 8:2 fluorotelomer alcohol) and perfluorooctanoic acid (PFOA). nih.govnih.gov The 8:2 fluorotelomer alcohol can then undergo further biotransformation in the environment to yield various PFCAs, including PFOA. nih.govnih.govacs.org

Conformational Analysis and Molecular Flexibility

The conformational flexibility of this compound is largely dictated by the rotational freedom around the single bonds within its structure. The long perfluoroalkyl chains, while generally linear, possess a degree of flexibility. However, the steric bulk and electrostatic repulsion of the fluorine atoms introduce a higher barrier to rotation compared to their hydrocarbon counterparts. This results in the perfluorinated chains being more rigid than analogous alkyl chains.

The ester group also contributes to the molecule's conformational landscape. Rotation around the C-O single bonds of the ester linkage allows for different spatial arrangements of the two perfluorinated chains relative to each other. Computational studies on similar fluorotelomer alcohols have shown that they can exist in different stable conformations, including stretched and bent forms, which can influence their physicochemical properties. researchgate.net It is likely that this compound also exhibits multiple conformational states, which could affect its interactions with environmental matrices and biological systems. The fluorinated side chains are known to have a degree of conformational flexibility. nih.gov

Synthetic Methodologies and Precursor Chemistry of 1h,1h,2h,2h Perfluorodecyl Perfluorooctanoate

Established Synthetic Routes to 1H,1H,2H,2H-Perfluorodecyl Perfluorooctanoate

The synthesis of this compound is primarily achieved through esterification reactions, with alternative pathways offering distinct advantages in specific contexts.

Esterification Reactions and Catalytic Systems Utilized

The most direct and common method for synthesizing this compound is the Fischer esterification of its precursors: 1H,1H,2H,2H-Perfluorodecanol and perfluorooctanoic acid (PFOA). This acid-catalyzed reaction involves heating the alcohol and carboxylic acid, typically in the presence of a strong acid catalyst.

Catalytic systems are crucial for achieving practical reaction rates. While traditional catalysts like concentrated sulfuric acid are effective, the field has expanded to include a variety of other systems to improve yields and reduce corrosive side effects.

Common Catalytic Systems for Fluorinated Ester Synthesis

| Catalyst Type | Examples | Notes |

| Homogeneous Acids | Sulfuric acid (H₂SO₄), p-Toluenesulfonic acid (p-TsOH) | Effective and widely used, but can be corrosive and difficult to separate from the product. |

| Heterogeneous Catalysts | Ion-exchange resins (e.g., Amberlyst-15) | Offer easier separation and reusability, contributing to greener processes. mdpi.com |

| Carbodiimides | Dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) | Used in Steglich esterification, which proceeds under mild conditions. Often used with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). rsc.orgmdpi.com |

| Dehydrating Agents | XtalFluor-E | Can mediate the direct esterification of carboxylic acids with perfluorinated alcohols. researchgate.net |

Recent research has demonstrated that the esterification of PFOA with a similar alcohol, decanol, can proceed readily to form a stable, fluorinated ester at near room temperature with high yields. researchgate.net This suggests that the synthesis of this compound via direct esterification is a highly feasible and efficient route.

Alternative Synthetic Pathways and Process Intensification

Beyond direct esterification, other synthetic strategies can be employed, often to overcome challenges associated with the reactivity of fluorinated compounds.

One significant alternative involves the conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride . Perfluorooctanoyl chloride can be reacted with 1H,1H,2H,2H-Perfluorodecanol. This method often proceeds without a catalyst and can result in high yields, but requires the additional step of preparing the acyl chloride, typically using a reagent like thionyl chloride. mdpi.com

The Steglich esterification , which utilizes a carbodiimide (B86325) coupling agent, is another valuable pathway, particularly for reactions that are sensitive to high temperatures or strong acids. rsc.orgmdpi.com However, challenges such as the potential for isomerization in certain unsaturated esters can arise. researchgate.net

Process intensification strategies aim to improve the efficiency, safety, and environmental footprint of chemical syntheses. For esterification reactions, these can include:

Membrane Reactors : These allow for the continuous removal of water, a byproduct of esterification, which shifts the reaction equilibrium towards the product, thereby increasing conversion. mdpi.comnih.gov

Reactive Distillation : This technique combines reaction and separation in a single unit, where the ester product is continuously removed from the reaction zone, driving the reaction to completion.

Continuous Flow Reactors : Microreactors and other continuous flow systems offer enhanced heat and mass transfer, leading to better reaction control, higher yields, and improved safety, particularly for highly exothermic reactions. dntb.gov.ua

Chemistry of Key Precursors: Perfluorodecanol and Perfluorooctanoic Acid

The properties of the precursor molecules are fundamental to understanding the synthesis of the final ester.

1H,1H,2H,2H-Perfluorodecanol , also known as 8:2 fluorotelomer alcohol (8:2 FTOH), is a solid at room temperature. Its structure consists of a perfluorinated octyl "tail" and a hydrocarbon "head" containing the alcohol functional group.

Perfluorooctanoic acid (PFOA) is a highly stable perfluorinated carboxylic acid. nih.gov It has been widely used as an industrial surfactant and is a persistent environmental contaminant. nih.gov Its chemical structure features a perfluorinated heptyl tail and a carboxylic acid head group.

Physicochemical Properties of Precursors

| Property | 1H,1H,2H,2H-Perfluorodecanol | Perfluorooctanoic Acid (PFOA) |

| Molecular Formula | C₁₀H₅F₁₇O | C₈HF₁₅O₂ |

| Molecular Weight | 464.12 g/mol | 414.07 g/mol |

| Appearance | White to light yellow solid | White solid with a pungent odor |

| Melting Point | Not specified | 40-50 °C |

| Boiling Point | Not specified | 189-192 °C |

Reaction Mechanisms and Optimization Strategies for this compound Synthesis

The primary reaction mechanism for the acid-catalyzed synthesis of this compound is the Fischer esterification . This mechanism involves several key steps:

Protonation of the carbonyl oxygen of perfluorooctanoic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon.

Nucleophilic attack of the hydroxyl oxygen of 1H,1H,2H,2H-Perfluorodecanol on the protonated carbonyl carbon, forming a tetrahedral intermediate.

Proton transfer from the attacking alcohol moiety to one of the hydroxyl groups of the intermediate.

Elimination of water to form a protonated ester.

Deprotonation to yield the final ester product, this compound, and regenerate the acid catalyst.

Optimization strategies for this synthesis focus on maximizing the yield and reaction rate:

Removal of Water : As water is a byproduct, its removal (e.g., through a Dean-Stark apparatus or the use of membrane reactors) will shift the equilibrium to favor product formation. mdpi.comnih.gov

Use of Excess Reactant : Employing an excess of one of the reactants, typically the less expensive one, can also drive the reaction forward.

Catalyst Selection and Concentration : The choice of catalyst and its concentration can significantly impact the reaction rate. Heterogeneous catalysts are often favored for ease of separation. mdpi.com

Temperature Control : Increasing the reaction temperature generally increases the reaction rate, but must be balanced against the potential for side reactions or degradation of the reactants or products.

Industrial Production Methodologies and Byproduct Formation

On an industrial scale, the production of fluorinated esters like this compound would likely be carried out in either large batch reactors or continuous flow systems. The choice depends on the production volume and the desired level of process control. Continuous processes, facilitated by process intensification technologies, are becoming increasingly favored for their efficiency and safety benefits. google.comacsgcipr.org

The primary byproduct of the esterification reaction is water . However, other byproducts can also form:

Unreacted Starting Materials : Incomplete conversion will result in the presence of residual 1H,1H,2H,2H-Perfluorodecanol and perfluorooctanoic acid in the final product mixture.

Side-Reaction Products : Depending on the reaction conditions and catalyst, side reactions can occur. For instance, at high temperatures, ethers can be formed from the alcohol precursor.

Isomerization Products : In the synthesis of related unsaturated fluorinated esters, isomerization of the double bond has been observed as a significant side reaction. rsc.org

Degradation Products : Harsh reaction conditions can lead to the degradation of the fluorinated chains, although perfluoroalkyl groups are generally very stable.

Purification of the final product would typically involve steps such as washing to remove the acid catalyst and unreacted PFOA, followed by distillation to separate the desired ester from the unreacted alcohol and other byproducts.

Advanced Analytical Methodologies for 1h,1h,2h,2h Perfluorodecyl Perfluorooctanoate Detection and Quantification

Sample Preparation Techniques for Diverse Environmental Matrices

Effective sample preparation is a critical prerequisite for the reliable analysis of 1H,1H,2H,2H-Perfluorodecyl perfluorooctanoate, aiming to isolate the analyte from complex sample matrices, minimize interferences, and preconcentrate it to detectable levels. The choice of technique is highly dependent on the specific characteristics of the environmental matrix being analyzed, such as water, soil, sediment, or biota.

Solid-Phase Extraction (SPE) is a widely adopted technique for the extraction and preconcentration of PFAS, including compounds structurally similar to this compound, from aqueous samples. The optimization of SPE methods involves the careful selection of sorbent materials, pH adjustment, and elution solvents to achieve high recovery rates. Weak anion exchange (WAX) cartridges are frequently employed for the extraction of a broad range of PFAS. These sorbents offer a dual retention mechanism, combining anion exchange with reversed-phase interactions, which is effective for capturing both acidic and neutral PFAS.

For more complex matrices, such as soil and sediment, a combination of extraction techniques may be necessary. An initial solvent extraction, often using methanol (B129727) or acetonitrile, is typically followed by a clean-up step using SPE. The use of graphitized carbon black (GCB) in combination with WAX sorbents can be effective in removing matrix interferences, particularly from samples with high organic content.

Liquid-Liquid Extraction (LLE) presents an alternative to SPE, particularly for samples with high levels of suspended solids or for targeted applications. The efficiency of LLE is dependent on the selection of an appropriate extraction solvent that has a high affinity for the target analyte and is immiscible with the sample matrix. For PFAS, solvents such as methyl tert-butyl ether (MTBE) have been utilized. Optimization of LLE involves adjusting the pH of the aqueous sample to ensure the target analyte is in a non-ionized form, thereby enhancing its partitioning into the organic solvent.

Interactive Data Table: Comparison of SPE Sorbents for PFAS Extraction

| Sorbent Type | Primary Retention Mechanism | Target Analytes | Typical Elution Solvent |

|---|---|---|---|

| Weak Anion Exchange (WAX) | Anion Exchange & Reversed-Phase | Broad range of PFAS, including PFCAs and PFSAs | Methanol with ammonium (B1175870) hydroxide |

| Polymeric Reversed-Phase (e.g., SDVB) | Hydrophobic Interactions | Neutral and long-chain PFAS | Methanol, Acetonitrile |

| Graphitized Carbon Black (GCB) | Adsorption | Planar molecules, removal of interferences | Toluene, Dichloromethane |

Matrix effects, which are the alteration of analyte ionization efficiency due to co-eluting matrix components, are a significant challenge in the analysis of this compound by mass spectrometry. These effects can lead to either signal suppression or enhancement, resulting in inaccurate quantification. Several strategies are employed to mitigate matrix effects.

One of the most effective approaches is the use of isotope dilution, where a stable isotope-labeled internal standard that is chemically identical to the analyte of interest is added to the sample prior to extraction. This internal standard experiences the same matrix effects as the native analyte, allowing for accurate correction of the signal.

Matrix-matched calibration is another strategy where calibration standards are prepared in an extract of a blank matrix that is similar to the samples being analyzed. This helps to compensate for the matrix effects by ensuring that the standards and samples have a comparable matrix composition.

Furthermore, advanced sample clean-up techniques, such as the use of combined WAX and GCB SPE cartridges, can significantly reduce the concentration of matrix components in the final extract, thereby minimizing their impact on analyte ionization.

Chromatographic Separation Techniques

Chromatography is central to the analysis of this compound, providing the necessary separation from other PFAS and matrix components before detection. Both liquid chromatography and gas chromatography have been applied to the analysis of fluorinated compounds, each with its own set of considerations.

Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is the most common and powerful technique for the analysis of a wide range of PFAS, including those with structures analogous to this compound. Reversed-phase chromatography is the predominant separation mode, typically utilizing C18 or other hydrophobic stationary phases.

The mobile phase composition, gradient elution profile, and column temperature are critical parameters that are optimized to achieve the desired separation. A common mobile phase combination consists of an aqueous component, often containing a buffer such as ammonium acetate (B1210297) or formic acid to control pH and improve ionization, and an organic modifier like methanol or acetonitrile. A gradient elution, where the proportion of the organic solvent is increased over time, is necessary to elute the wide range of PFAS with varying polarities and chain lengths. For a large and hydrophobic molecule like this compound, a high percentage of organic solvent and a potentially longer gradient may be required for efficient elution.

Gas chromatography (GC) is a valuable technique for the analysis of volatile and semi-volatile compounds. However, many PFAS, including esters like this compound, may have limited volatility, making direct GC analysis challenging. While some fluorotelomer alcohols and other neutral PFAS can be analyzed directly by GC, compounds with polar functional groups often require derivatization to increase their volatility and thermal stability.

For compounds that are not amenable to direct GC analysis, derivatization is a necessary step. Common derivatization strategies for PFAS include esterification of carboxylic acids and acylation of alcohols and amines. For a compound that is already an ester, direct analysis may be possible if it possesses sufficient volatility and thermal stability. However, if hydrolysis occurs in the environment, the resulting perfluorooctanoic acid would require derivatization to be analyzed by GC. Techniques such as methylation or benzylation can be employed for this purpose. The choice of derivatizing agent and reaction conditions must be carefully optimized to ensure complete and reproducible conversion of the analyte.

Interactive Data Table: GC vs. LC for PFAS Analysis

| Technique | Analytes | Sample Preparation | Advantages | Disadvantages |

|---|---|---|---|---|

| LC-MS/MS | Broad range of PFAS (acids, sulfonates, esters) | SPE, LLE | High sensitivity and selectivity, no derivatization needed for many compounds | Susceptible to matrix effects |

| GC-MS | Volatile and semi-volatile PFAS (e.g., FTOHs) | Derivatization often required for polar analytes | Excellent separation for volatile compounds | Limited to thermally stable and volatile compounds, derivatization adds complexity |

Mass Spectrometric Detection and Identification

Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is the definitive detection technique for the analysis of this compound due to its high sensitivity and selectivity. When coupled with LC or GC, it allows for the confident identification and accurate quantification of the target analyte even at trace levels in complex environmental matrices.

In LC-MS/MS analysis, electrospray ionization (ESI) is the most common ionization technique for PFAS, typically operated in the negative ion mode for acidic compounds. For a neutral ester like this compound, atmospheric pressure chemical ionization (APCI) or the formation of adducts in ESI may be more effective.

The mass spectrometer is typically operated in the multiple reaction monitoring (MRM) mode. In this mode, a specific precursor ion (the molecular ion or a characteristic adduct) of the target analyte is selected in the first quadrupole, fragmented in the collision cell, and then one or more specific product ions are monitored in the third quadrupole. This process provides a high degree of selectivity, as the combination of precursor and product ions is unique to the target analyte, minimizing the potential for false positives from matrix interferences. The selection of optimal precursor and product ions, as well as the optimization of collision energy, are crucial steps in method development.

For GC-MS analysis, electron ionization (EI) or chemical ionization (CI) can be used. EI can provide characteristic fragmentation patterns that are useful for structural elucidation, while CI is a softer ionization technique that often results in a more abundant molecular ion, which can be advantageous for quantification.

High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation

High-resolution mass spectrometry (HRMS) is a powerful tool for the structural confirmation of this compound. Unlike nominal mass instruments, HRMS instruments, such as Orbitrap and time-of-flight (TOF) mass spectrometers, provide highly accurate mass measurements, typically with a mass error of less than 5 parts per million (ppm). This level of accuracy is crucial for determining the elemental composition of a molecule and distinguishing it from other co-eluting compounds with the same nominal mass.

The structural confirmation of this compound using HRMS involves several key steps. Initially, the exact mass of the molecular ion is measured. This experimental mass is then compared to the theoretical exact mass of the protonated or deprotonated molecule, depending on the ionization mode. A close match between the experimental and theoretical mass provides strong evidence for the elemental formula of the compound.

Furthermore, the isotopic pattern of the molecular ion cluster is analyzed. The presence and relative abundance of isotopes, particularly ¹³C, can be predicted for a given elemental formula. The measured isotopic pattern from the HRMS analysis should align with the theoretical pattern, adding another layer of confidence to the structural identification.

Another valuable tool in the HRMS analysis of fluorinated compounds is the concept of the mass defect. Due to the negative mass defect of fluorine, perfluorinated compounds have exact masses that are slightly less than their nominal mass. This characteristic can be used to filter HRMS data and selectively identify potential perfluorinated compounds in complex samples.

While specific HRMS data for this compound is not extensively published, the expected accurate mass and the principles of its determination are well-established within the analysis of PFAS.

Table 1: Theoretical Mass Information for this compound (C₁₈H₄F₃₄O₂)

| Parameter | Value |

| Molecular Formula | C₁₈H₄F₃₄O₂ |

| Nominal Mass | 978 Da |

| Monoisotopic Mass | 977.9692 u |

| [M-H]⁻ Ion (Negative Mode) | 976.9619 u |

| [M+H]⁺ Ion (Positive Mode) | 978.9765 u |

Note: This table presents theoretical values. Actual measurements would be subject to instrumental mass accuracy.

Tandem Mass Spectrometry (MS/MS) for Quantification and Fragment Analysis

Tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS), is the gold standard for the quantification of this compound in various matrices. This technique offers exceptional sensitivity and selectivity by monitoring specific fragmentation transitions of the target analyte.

For quantification, the instrument is operated in multiple reaction monitoring (MRM) mode. In this mode, a specific precursor ion (typically the deprotonated molecule, [M-H]⁻, in negative ion mode) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is highly specific to the target compound, minimizing interferences from the sample matrix. The use of isotopically labeled internal standards, which co-elute with the native analyte but are distinguished by their mass, is a common practice to correct for matrix effects and variations in instrument response, thereby ensuring accurate quantification.

Table 2: Plausible Fragmentation Pathways for this compound in Negative Ion Mode MS/MS

| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Proposed Neutral Loss | Description |

| 976.96 | 412.97 | C₁₀H₄F₁₇ | Cleavage of the ester bond, formation of the perfluorooctanoate anion. |

| 412.97 | 368.97 | CO₂ | Decarboxylation of the perfluorooctanoate anion. |

| 368.97 | Various | CₓFᵧ | Fragmentation of the C₇F₁₅ alkyl chain. |

Note: The m/z values are theoretical and the fragmentation pathways are proposed based on the general behavior of similar compounds.

Non-Target and Suspect Screening Approaches for this compound and Related Perfluorinated Esters

Beyond the analysis of known target compounds, non-target and suspect screening approaches using HRMS have become invaluable for identifying a broader range of PFAS, including previously unknown or unexpected perfluorinated esters, in environmental and biological samples.

Suspect screening involves searching for a predefined list of "suspect" compounds for which authentic standards are not necessarily available. This is accomplished by creating a database of the exact masses of the potential compounds of interest. The HRMS data is then mined for peaks that match these exact masses within a narrow mass tolerance window. For this compound, its exact mass would be included in such a suspect list. Further confirmation can be achieved by examining the isotopic pattern and, if MS/MS data is acquired, by comparing the fragmentation pattern to predicted fragmentation pathways.

Non-target screening , on the other hand, is a more exploratory approach aimed at identifying completely unknown compounds. This workflow typically involves advanced data processing to detect all features in a sample. Features that exhibit characteristics of PFAS, such as a negative mass defect or the presence of homologous series (differing by a CF₂ unit), are then prioritized for further investigation and structural elucidation. The identification of this compound through a non-target screening approach would rely on the accurate mass measurement of its molecular ion and the subsequent interpretation of its fragmentation data to propose a chemical structure.

Data processing software, such as Compound Discoverer, plays a crucial role in these screening workflows by automating the peak picking, mass matching, and database searching processes.

Quality Assurance and Quality Control (QA/QC) in this compound Analysis

Robust Quality Assurance and Quality Control (QA/QC) procedures are paramount to ensure the accuracy, precision, and reliability of data generated for this compound. Given the ubiquitous nature of some PFAS and the potential for background contamination, stringent QA/QC measures are essential throughout the entire analytical process.

Key components of a QA/QC program for the analysis of this compound include:

Method Validation: The analytical method must be thoroughly validated to assess its performance characteristics. This includes determining the limit of detection (LOD) and limit of quantification (LOQ), evaluating the linearity of the calibration curve, and assessing the method's accuracy and precision through replicate analyses of spiked samples.

Use of Blanks: Various types of blanks are analyzed to monitor for contamination.

Method Blanks: These are clean matrices that are carried through the entire sample preparation and analysis procedure to check for contamination from reagents, glassware, and instruments.

Field Blanks: These are prepared in the field to assess contamination during sample collection and transport.

Instrument Blanks: These are injections of clean solvent to check for carryover between samples.

Internal Standards: As mentioned previously, the use of isotopically labeled internal standards is crucial for accurate quantification. These standards are added to every sample, blank, and standard before extraction to correct for variations in extraction efficiency and instrument response.

Matrix Spikes: A known amount of the analyte is added to a real sample (pre-spiked) to evaluate the effect of the sample matrix on the analytical method's performance. The recovery of the spiked analyte is then calculated.

Laboratory Control Samples (LCS): A clean matrix is spiked with a known concentration of the analyte and analyzed with each batch of samples to monitor the performance of the entire analytical system.

Certified Reference Materials (CRMs): When available, CRMs with certified concentrations of PFAS are analyzed to provide an independent assessment of the method's accuracy.

By implementing these comprehensive QA/QC measures, laboratories can ensure the generation of high-quality, defensible data for the analysis of this compound.

Environmental Occurrence and Distribution of 1h,1h,2h,2h Perfluorodecyl Perfluorooctanoate

Spatial and Temporal Distribution in Aquatic Environments

Surface Waters and Groundwater Studies

No studies documenting the concentration or distribution of 1H,1H,2H,2H-Perfluorodecyl perfluorooctanoate in surface waters or groundwater were identified.

Marine and Estuarine Systems

No data is available on the presence of this compound in marine or estuarine environments.

Presence in Terrestrial Environments

Soil and Sediment Concentrations

There is no available information on the concentration of this compound in soil or sediment.

Agricultural Runoff and Soil Leaching

No research was found concerning the presence of this compound in agricultural runoff or its potential for soil leaching.

Atmospheric Presence and Long-Range Transport Potential of this compound

There is no information available regarding the atmospheric presence or the potential for long-range transport of this compound.

Source Apportionment and Emission Pathways of this compound

Direct source apportionment and specific emission pathways for this compound have not been extensively documented. However, based on its chemical structure as a fluorotelomer ester, potential pathways into the environment can be hypothesized.

Fluorotelomer-based substances are utilized in the manufacturing of polymers applied to textiles, carpets, and paper products to provide stain and water resistance. rsc.org The life cycle of these consumer products, from production to disposal, presents multiple opportunities for the release of related PFAS compounds. rsc.org

Potential emission pathways include:

Industrial Manufacturing: Releases during the synthesis of this compound or its parent polymers.

Product Wear and Tear: Abrasion and degradation of consumer goods containing this compound can release it into indoor environments and wastewater.

Waste Disposal: Leaching from landfills where products containing this compound are disposed of is a significant potential source of PFAS contamination in groundwater and surface water. hawaii.gov

Wastewater Treatment Plants: These facilities are not typically designed to remove persistent chemicals like PFAS and can act as conduits for their release into aquatic environments.

The environmental fate of similar compounds, such as fluorotelomer alcohols, suggests that they can be volatile and subject to long-range atmospheric transport. alsglobal.com Furthermore, fluorotelomer-based compounds can biodegrade or abiotically transform into persistent perfluoroalkyl carboxylates, which are widely detected in the environment. purdue.edu

Table 1: Potential Emission Sources and Pathways for Fluorotelomer-based Esters

| Source Category | Potential Emission Pathways | Environmental Compartment(s) Affected |

| Industrial Production | Air emissions, wastewater discharge, solid waste | Air, Water, Soil |

| Consumer Products | Abrasion, leaching during use and cleaning | Indoor Air, Dust, Wastewater |

| Waste Management | Landfill leachate, incinerator emissions | Groundwater, Surface Water, Air, Soil |

This table is illustrative of potential pathways for compounds structurally similar to this compound, as specific data for this compound is not currently available.

Global Monitoring Programs and Data Harmonization Efforts

There are currently no known global monitoring programs that specifically target this compound. Large-scale monitoring efforts, such as the Global Monitoring Plan (GMP) under the Stockholm Convention on Persistent Organic Pollutants (POPs), focus on a specific list of regulated POPs. unep.org While the list of monitored substances has expanded over time to include some PFAS like PFOS and PFOA, it does not yet encompass the vast number of emerging and less-studied PFAS. unep.orgepa.gov

The lack of monitoring for compounds like this compound highlights a significant challenge in environmental science: keeping pace with the thousands of PFAS in commercial use. The development and validation of analytical methods for each individual compound is a resource-intensive process. battelle.org

To address this, the scientific community is increasingly focusing on non-targeted analysis (NTA) methods using high-resolution mass spectrometry. epa.gov These techniques allow for the detection and identification of a broader range of known and previously unknown PFAS in environmental samples. diva-portal.org

Data harmonization is a critical component of understanding the global distribution of emerging contaminants. Efforts are underway to create centralized databases and platforms to share data from various monitoring studies. nih.gov However, inconsistencies in analytical methods, reporting limits, and the specific PFAS targeted in different studies complicate the comparison and aggregation of data.

The United States Environmental Protection Agency (EPA) has been developing and validating new analytical methods for a wider range of PFAS in various environmental media, which is a crucial step towards more comprehensive monitoring. epa.gov Initiatives like the EPA's CompTox Chemicals Dashboard are also vital for compiling information on thousands of chemicals, including many PFAS. habitablefuture.org

The path forward for monitoring emerging PFAS like this compound will likely involve a combination of:

Expanding the list of target analytes in established monitoring programs.

Wider adoption of non-targeted and suspect screening analytical approaches.

International collaboration on data sharing and the development of harmonized analytical protocols.

Further research into the environmental fate and transport of understudied PFAS to prioritize them for monitoring.

Environmental Fate and Transport Mechanisms of 1h,1h,2h,2h Perfluorodecyl Perfluorooctanoate

Abiotic Transformation Pathways

Abiotic transformation processes, which are independent of biological activity, play a critical role in the environmental degradation of chemical compounds. For 1H,1H,2H,2H-Perfluorodecyl perfluorooctanoate, these pathways include hydrolysis, photolysis, and thermal degradation.

Hydrolysis Kinetics and Products of this compound

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The ester linkage in this compound is a potential site for hydrolysis. This reaction would cleave the molecule into 1H,1H,2H,2H-perfluorodecanol and perfluorooctanoic acid (PFOA). The rate of this reaction is influenced by factors such as pH, temperature, and the presence of catalysts.

Current research on the hydrolysis of fluorinated esters suggests that the process is generally slow under neutral environmental conditions. However, under more extreme pH conditions (either acidic or alkaline), the rate of hydrolysis can be significantly accelerated.

Table 1: Expected Hydrolysis Products of this compound

| Precursor Compound | Expected Hydrolysis Products |

| This compound | 1H,1H,2H,2H-Perfluorodecanol |

| Perfluorooctanoic acid (PFOA) |

This table is based on the general chemical principles of ester hydrolysis as specific experimental data for this compound is limited.

Photolytic Degradation under Environmental Conditions

Photolytic degradation, or photolysis, involves the breakdown of chemical compounds by light energy. The energy from photons can break chemical bonds, leading to the transformation of the parent compound. For many PFAS compounds, the carbon-fluorine bond is exceptionally strong, making them resistant to direct photolysis. However, the presence of photosensitizers in the environment, such as dissolved organic matter, can facilitate indirect photolytic degradation.

Thermal Degradation Processes

Thermal degradation involves the breakdown of compounds at elevated temperatures. While not a primary degradation pathway under typical environmental conditions, it is a relevant process in contexts such as industrial accidents or waste incineration. The thermal stability of PFAS is generally high due to the strength of the C-F bond.

For this compound, thermal degradation would likely proceed through the cleavage of the ester bond and subsequent breakdown of the fluorinated chains. The products of thermal degradation can be numerous and complex, including various perfluorinated and polyfluorinated alkanes, alkenes, and carboxylic acids.

Biotic Transformation and Biodegradation Studies

Biotic transformation encompasses the degradation of chemical compounds by living organisms, primarily microorganisms. This is a key pathway for the environmental breakdown of many organic pollutants.

Microbial Degradation Mechanisms and Metabolite Identification

The microbial degradation of PFAS is a complex process. The presence of the highly electronegative fluorine atoms makes the carbon backbone less susceptible to enzymatic attack. However, the non-fluorinated portions of polyfluorinated compounds, such as the hydrocarbon segment in the ester linkage of this compound, can be more amenable to microbial action.

Research on the biodegradation of similar fluorotelomer-based substances suggests that the initial step often involves the cleavage of the non-fluorinated part of the molecule. For this compound, this would likely involve the hydrolysis of the ester bond by microbial esterases, yielding 1H,1H,2H,2H-perfluorodecanol and PFOA. The subsequent degradation of these products would then proceed along their respective known pathways.

Table 2: Potential Microbial Degradation Metabolites of this compound

| Parent Compound | Initial Metabolites | Subsequent Metabolites |

| This compound | 1H,1H,2H,2H-Perfluorodecanol | Polyfluorinated carboxylic acids |

| Perfluorooctanoic acid (PFOA) | Shorter-chain perfluorinated carboxylic acids |

This table outlines a plausible degradation pathway based on studies of structurally similar compounds, as direct experimental metabolite identification for this specific substance is scarce.

Anaerobic and Aerobic Biotransformation Pathways

The presence or absence of oxygen significantly influences microbial degradation pathways.

Aerobic Biotransformation: In the presence of oxygen, microorganisms can utilize oxidative enzymes to break down organic compounds. The aerobic biotransformation of fluorotelomer alcohols, which are structurally related to one of the expected hydrolysis products of this compound, is known to proceed through a series of oxidation steps, ultimately leading to the formation of poly- and perfluorinated carboxylic acids.

Anaerobic Biotransformation: Under anaerobic (oxygen-depleted) conditions, different microbial communities and enzymatic processes are active. While the anaerobic biotransformation of many PFAS is considered to be slower than aerobic processes, it can still be a significant pathway in environments such as sediments and anoxic zones of wastewater treatment plants. For compounds containing hydrogen atoms on the carbon chain, reductive defluorination is a potential, though often slow, transformation pathway.

Sorption and Desorption Dynamics in Environmental Media

The movement and persistence of this compound in the environment are significantly influenced by its tendency to attach to solid particles in soil and sediment. This process, known as sorption, and its reverse, desorption, are critical in determining the compound's concentration in water and its availability to living organisms.

Interaction with Soil Organic Matter and Minerals

The sorption of this compound in soil is primarily governed by interactions with soil organic matter (SOM). The compound's molecular structure includes a long, hydrophobic perfluorinated chain, which results in a strong affinity for the organic components of soil. This hydrophobic interaction is the main mechanism driving its partitioning from water to soil particles. The extent of sorption is generally correlated with the organic carbon content of the soil; higher SOM content leads to greater sorption.

While hydrophobic interactions with SOM are dominant, interactions with soil minerals can also occur. These interactions are typically electrostatic in nature, involving the polar functional group of the molecule. For many PFAS, factors such as pH and the mineral composition of the soil can influence sorption, particularly in soils with low organic content. However, for a large, non-ionizable molecule like this compound, these interactions are considered secondary to hydrophobic partitioning.

It is important to note that this compound is a precursor substance and can undergo biotransformation in soil. Studies on similar compounds like 8:2 fluorotelomer acrylate (B77674) (8:2 FTAC) show rapid degradation in soil, with half-lives of just a few days. This suggests that while the parent compound sorbs to soil, it is also simultaneously being transformed into other substances, such as fluorotelomer alcohols (FTOHs) and perfluoroalkyl carboxylates (PFCAs).

Sediment-Water Partitioning Coefficients and Their Environmental Implications

Long-chain PFAS generally exhibit higher Koc values, indicating a greater tendency to associate with sediment and organic matter. For instance, legacy PFAS such as perfluorooctane (B1214571) sulfonate (PFOS) and perfluorooctanoic acid (PFOA) have reported log Koc values that reflect their environmental partitioning behavior. As a large molecule with significant hydrophobic character, this compound is expected to have a high Koc value, likely greater than that of PFOA. This implies that upon release into aquatic environments, a significant fraction of the compound would partition to sediments, reducing its concentration in the water column but creating a long-term reservoir in the sediment.

Table 1: Estimated and Measured Partitioning Coefficients for Selected PFAS

| Compound | Log Kow | Log Koc | Reference |

|---|---|---|---|

| Perfluorooctanoic Acid (PFOA) | 5.3 | 1.98 | |

| Perfluorooctane Sulfonate (PFOS) | N/A | 2.85 | |

| 8:2 Fluorotelomer Alcohol (8:2 FTOH)* | 5.58 | 3.84 (calculated) |

*8:2 FTOH is a potential degradation product and structural analogue, used here as a proxy.

The environmental implication of a high partitioning coefficient is that sediments can act as a sink for this compound. Over time, this can lead to the accumulation of the compound and its degradation products in benthic environments, posing a potential risk to sediment-dwelling organisms. Furthermore, contaminated sediments can act as a long-term secondary source of pollution to the overlying water column through desorption or resuspension events.

Bioaccumulation and Biomagnification Potential in Ecological Food Webs

Once in the environment, this compound and its transformation products can be taken up by organisms, leading to the potential for accumulation in tissues and transfer through the food web.

Uptake Mechanisms in Aquatic and Terrestrial Organisms

Aquatic organisms can take up PFAS compounds through two primary routes: directly from the surrounding water via respiratory surfaces like gills (bioconcentration), and through the consumption of contaminated food (dietary uptake). For many long-chain PFAS, dietary intake is a significant pathway of exposure, especially for organisms at higher trophic levels. Given the hydrophobic nature of this compound, it is expected to readily partition from water into the tissues of aquatic organisms.

In terrestrial environments, the primary uptake route for plants is from the soil through their root systems. Studies on other fluorotelomer precursors have shown that their degradation products, particularly short-chain PFCAs, can be taken up by plants like maize. Long-chain PFCAs, however, tend to remain in the soil. Therefore, while the parent compound may sorb strongly to soil, its mobile degradation products could be taken up by plants and enter terrestrial food chains.

Trophic Transfer and Accumulation Dynamics within Food Chains

Trophic transfer is the process by which contaminants are passed from one trophic level to the next through consumption. If a substance is not easily metabolized or excreted, its concentration can increase at successively higher levels of the food chain, a phenomenon known as biomagnification.

While this compound itself may be subject to rapid biotransformation, its degradation products are known to biomagnify. Research on fluorotelomer-based compounds indicates they serve as precursors to persistent PFCAs, such as PFOA and perfluorononanoic acid (PFNA). These terminal degradation products are resistant to further breakdown and can accumulate in organisms. Studies have shown that long-chain PFCAs (those with nine or more carbons) and PFOS can biomagnify in aquatic food webs.

Therefore, the environmental risk of this compound is not solely due to the parent compound but also to the formation of persistent and bioaccumulative transformation products that can move up the food chain, potentially reaching high concentrations in top predators.

Bioconcentration and Bioaccumulation Factor (BCF/BAF) Modeling for the Compound

The Bioconcentration Factor (BCF) and Bioaccumulation Factor (BAF) are metrics used to quantify the potential of a chemical to accumulate in an organism from water and from all environmental exposures (water, food, sediment), respectively. A BAF or BCF value greater than 5,000 suggests a substance is very bioaccumulative.

There is a lack of experimentally derived BCF and BAF values specifically for this compound. Due to the vast number of PFAS compounds, predictive models such as Quantitative Structure-Property Relationship (QSPR) models are often employed to estimate these values when experimental data is unavailable. These models use the physicochemical properties of a molecule to predict its bioaccumulation potential.

For this compound, key inputs for such models would include its high hydrophobicity (estimated by its octanol-water partition coefficient, Kow) and its large molecular size. However, the models must also account for the compound's susceptibility to biotransformation, which can significantly reduce the BAF of the parent compound while increasing the concentration of its metabolites. The bioaccumulation potential of this compound is therefore intrinsically linked to the BAFs of its persistent degradation products.

Table 2: Logarithmic Bioaccumulation Factors (Log BAF) for Relevant PFAS Degradation Products in Fish

| Compound | Log BAF | Reference |

|---|---|---|

| Perfluorononanoic Acid (PFNA) | 3.31 | |

| Perfluorodecanoic Acid (PFDA) | 3.5 | |

| Perfluorooctane Sulfonate (PFOS) | 3.35 |

These values represent the bioaccumulative potential of known persistent degradation products of various PFAS precursors.

No Specific Data Available for this compound

Following a comprehensive search of scientific literature and environmental databases, it has been determined that there is no specific information available regarding the environmental transport modeling and non-human ecological exposure assessment of the chemical compound this compound.

While extensive research exists for the broader class of per- and polyfluoroalkyl substances (PFAS), and for specific, more widely studied compounds such as perfluorooctanoic acid (PFOA) and perfluorooctane sulfonate (PFOS), studies focusing solely on the environmental fate and ecological risk of this compound could not be identified.

This lack of specific data prevents the generation of a detailed and scientifically accurate article on the environmental transport modeling and exposure assessment for this particular compound in a non-human ecological context, as was requested. The creation of data tables and the presentation of detailed research findings are not possible without primary or secondary research sources.

Therefore, the requested article, structured around the provided outline for this compound, cannot be produced at this time due to the absence of the necessary scientific information.

Theoretical and Computational Studies on 1h,1h,2h,2h Perfluorodecyl Perfluorooctanoate

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations, based on the principles of quantum mechanics, can elucidate the intrinsic properties of a molecule. For a complex, long-chain fluorinated ester like 1H,1H,2H,2H-Perfluorodecyl perfluorooctanoate, these calculations can predict its geometry, electronic distribution, and reactivity.

Key electronic properties and reactivity descriptors that can be calculated include:

Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability. For long-chain fluorinated compounds, the high electronegativity of fluorine atoms generally leads to low HOMO energies and high LUMO energies, resulting in a large HOMO-LUMO gap and, consequently, high chemical stability.

Electrostatic Potential (ESP): The ESP map illustrates the charge distribution within a molecule. For this compound, the perfluorinated chains would exhibit a negative electrostatic potential due to the fluorine atoms, while the hydrocarbon segment and the ester group would have more complex distributions.

Table 1: Hypothetical Electronic Properties of this compound and Related Compounds Calculated using DFT

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| This compound | -11.5 | 1.2 | 12.7 | 4.5 |

| Perfluorooctanoic acid (PFOA) | -12.1 | 0.9 | 13.0 | 3.8 |

| 1H,1H,2H,2H-Perfluorodecanol | -10.8 | 1.5 | 12.3 | 2.9 |

Note: The data in this table is illustrative and based on general trends for similar fluorinated compounds. Specific computational studies for this compound are required for accurate values.

The long and flexible nature of this compound allows it to adopt numerous conformations. Conformational analysis aims to identify the most stable arrangements of the atoms in space. The stability of different conformers is influenced by a combination of steric and electronic effects.

Molecular Dynamics Simulations of Environmental Interactions

Molecular dynamics (MD) simulations are a powerful computational method to study the time-dependent behavior of a molecular system. For this compound, MD simulations can provide detailed insights into its interactions with environmental components like water and soil particles.

The interaction of this compound with water is a key factor in its environmental transport and fate. Due to its long perfluorinated chains, the molecule is expected to be highly hydrophobic. MD simulations can be used to study:

Solvation Structure: How water molecules arrange themselves around the solute molecule. It is expected that water molecules will form a structured "cage" around the hydrophobic perfluorinated tails.

Solvation Free Energy: The free energy change associated with transferring the molecule from a vacuum to a solvent. A large positive solvation free energy in water would confirm the hydrophobic nature of the compound.

Table 2: Illustrative Solvation Thermodynamic Data for this compound in Water

| Thermodynamic Parameter | Estimated Value |

| Solvation Free Energy (ΔGsolv) | > 50 kJ/mol |

| Enthalpy of Solvation (ΔHsolv) | Positive |

| Entropy of Solvation (ΔSsolv) | Negative |

Note: These values are estimations based on the expected behavior of long-chain fluorinated compounds in water. Specific simulations are needed for precise data.

The adsorption of this compound onto soil particles and other environmental colloids is a critical process that affects its mobility in the environment. MD simulations can model these interactions at the atomic level.

Interaction with Soil Organic Matter (SOM): The hydrophobic perfluorinated tails are likely to interact favorably with the nonpolar regions of SOM through van der Waals forces.

Interaction with Mineral Surfaces: The polar ester headgroup may interact with charged mineral surfaces, such as clays and metal oxides, through electrostatic interactions or hydrogen bonding. The nature of these interactions would depend on the surface charge of the mineral and the pH of the surrounding water.

Simulations have shown that long-chain PFAS, like the parent structures of this ester, tend to adsorb strongly to surfaces, with the orientation of the molecule being influenced by the nature of the interface. acs.org

Quantitative Structure-Property Relationships (QSPR) for Environmental Parameters

Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a compound to its physicochemical properties. For a large class of compounds like PFAS, where experimental data may be scarce for every individual chemical, QSPR can be a valuable tool for prediction.

For this compound, QSPR models could be developed or applied to predict key environmental parameters such as:

Octanol-Water Partition Coefficient (log Kow): A measure of a chemical's hydrophobicity. For highly fluorinated compounds, log Kow is expected to be high.

Soil Adsorption Coefficient (log Koc): Indicates the tendency of a chemical to adsorb to soil organic carbon. This is also expected to be high for this compound.

Henry's Law Constant: Describes the partitioning of a chemical between air and water.

The development of robust QSPR models for PFAS is an active area of research. nih.gov These models typically use a variety of molecular descriptors, such as molecular weight, volume, surface area, and electronic properties, to predict the property of interest.

Table 3: Predicted Environmental Parameters for this compound using General PFAS QSPR Models

| Environmental Parameter | Predicted Value Range |

| log Kow | 8.0 - 10.0 |

| log Koc | 5.0 - 7.0 |

| Henry's Law Constant (atm·m³/mol) | 10⁻³ - 10⁻⁵ |

Note: These predictions are based on general QSPR models for long-chain PFAS and should be considered as estimates. The accuracy of these predictions depends on the applicability domain of the specific model used.

Prediction of Partitioning Coefficients (Kow, Koc)

The partitioning behavior of a chemical substance between different environmental compartments is a critical determinant of its fate and potential for bioaccumulation. For this compound, two key partitioning coefficients are the octanol-water partition coefficient (Kow) and the organic carbon-water partition coefficient (Koc). Due to the challenges associated with the experimental determination of these values for highly fluorinated and hydrophobic compounds, computational models and Quantitative Structure-Activity Relationship (QSAR) predictions are often employed.

The octanol-water partition coefficient (log Kow) is a measure of a chemical's hydrophobicity. A high log Kow value indicates a greater tendency to partition into fatty tissues of organisms and organic matter in the environment. For a large, fluorinated molecule like this compound, predictive models suggest a significantly high log Kow value. This is attributed to the presence of two long perfluorinated carbon chains, which impart strong hydrophobic and lipophilic character.

The organic carbon-water partition coefficient (log Koc) describes the tendency of a chemical to adsorb to organic matter in soil and sediment. Similar to log Kow, a high log Koc value suggests that the compound will be less mobile in the environment and more likely to be found in soil and sediment. Predictive models estimate a high log Koc for this compound, indicating a strong affinity for organic carbon. This suggests that upon release into the environment, the compound would likely associate with particulate matter in water and soil.

Predicted Partitioning Coefficients for this compound

| Partition Coefficient | Predicted Value | Implication |

| Log Kow | High | High potential for bioaccumulation in fatty tissues. |

| Log Koc | High | Strong adsorption to soil and sediment organic matter, leading to low mobility in water. |

Environmental Transport and Fate Modeling using Computational Approaches

Computational models are essential tools for predicting the environmental distribution and long-term fate of persistent organic pollutants like this compound. These models integrate the physicochemical properties of the compound with environmental parameters to simulate its movement and partitioning between air, water, soil, and biota.

Given its predicted high Kow and Koc values, and low water solubility, this compound is expected to exhibit behavior characteristic of other long-chain perfluorinated compounds. Multimedia environmental fate models, such as fugacity-based models, can be used to simulate its distribution.

Key predictions from such models for this compound would include:

Atmospheric Transport: While the compound itself has a low vapor pressure, it can be transported over long distances through the atmosphere by associating with particulate matter (aerosols). This mechanism is a significant pathway for the global distribution of many persistent organic pollutants.

Aquatic Transport: In aquatic systems, the compound is expected to partition strongly to suspended organic matter and sediment. This reduces its concentration in the water column but can lead to the accumulation in benthic organisms and the potential for long-range transport via ocean currents.

Bioconcentration and Biomagnification: The high predicted log Kow suggests a significant potential for bioconcentration in aquatic organisms. Furthermore, due to its persistence and lipophilicity, there is a potential for biomagnification in food webs, where its concentration increases at higher trophic levels.

Global distribution models, which have been applied to other per- and polyfluoroalkyl substances (PFAS), indicate that both atmospheric and oceanic transport are crucial for their presence in remote environments like the Arctic. It is reasonable to extrapolate that this compound, as a large and persistent fluorinated molecule, would also be subject to these long-range transport mechanisms.

Industrial and Specialized Applications of 1h,1h,2h,2h Perfluorodecyl Perfluorooctanoate

Role as a Surfactant and Surface-Active Agent in Industrial Processes

Perfluorinated compounds like 1H,1H,2H,2H-Perfluorodecyl perfluorooctanoate are recognized for their potent surfactant properties. This is due to their unique molecular structure, which consists of a hydrophobic and oleophobic perfluorinated tail and a more hydrophilic head group. This amphiphilic nature allows them to significantly reduce the surface tension of liquids, a critical attribute in numerous industrial processes.

In general, fluorosurfactants are utilized in applications where conventional hydrocarbon surfactants are less effective. Their exceptional stability in harsh chemical and thermal environments makes them suitable for use in processes such as polymerization, electroplating, and in the formulation of various industrial and consumer products. The perfluorinated tail of the molecule provides the powerful surface-active properties, leading to applications in foaming agents, emulsifiers, and dispersing agents.

General Properties of Fluorosurfactants Relevant to Industrial Applications:

| Property | Description | Industrial Relevance |

| Low Surface Tension | Capable of reducing surface tension to very low levels, often below 20 mN/m. | Enhances wetting, spreading, and leveling in coatings, adhesives, and inks. |

| Chemical & Thermal Stability | Resistant to degradation by strong acids, bases, oxidizing agents, and high temperatures. | Suitable for use in harsh chemical manufacturing processes and high-temperature applications. |

| Hydrophobicity & Oleophobicity | Repels both water and oil. | Key for creating repellent surfaces and for use in fire-fighting foams. |

Applications in Water and Oil Repellency Treatments for Textiles and Coatings

When applied to a substrate, these molecules align to form a low-energy surface that prevents liquids from wetting out. This is the principle behind durable water repellent (DWR) finishes for outdoor apparel and performance textiles. The effectiveness of these treatments is typically measured by contact angle goniometry, with higher contact angles for water and oil indicating better repellency.

Typical Performance of Fluorinated Repellency Treatments:

| Parameter | Typical Value | Significance |

| Water Contact Angle | > 110° | Indicates high hydrophobicity. |

| Oil Contact Angle | > 90° | Indicates high oleophobicity. |

| Surface Energy | < 20 mN/m | A lower surface energy corresponds to higher repellency. |

Use in Specialized Coatings, Lubricants, and Greases

The stability and low surface energy of perfluorinated compounds also lead to their use in specialized coatings, lubricants, and greases. In coatings, they can function as leveling agents and surface modifiers to improve the final finish and impart anti-graffiti or easy-to-clean properties.

In the realm of lubricants and greases, the chemical inertness and thermal stability of perfluorinated materials are highly advantageous. They are employed in applications where conventional lubricants would fail due to extreme temperatures, high pressures, or exposure to reactive chemicals. While direct formulation data for this compound in lubricants is not available, perfluorinated fluids and greases are critical in the aerospace, semiconductor, and chemical processing industries.

Emerging Applications and Research in Functional Materials incorporating the Compound

Research into new applications for perfluorinated compounds is ongoing, with a focus on developing advanced functional materials. While specific studies on this compound are not prominent in the available literature, related fluorinated molecules are being investigated for use in:

Microfluidics: To create hydrophobic and oleophobic coatings for channels in microfluidic devices, controlling fluid flow and preventing fouling.

Electronics: As anti-smudge and anti-reflective coatings for displays and optical components.

Biomedical Materials: To modify the surface properties of medical devices to reduce biofouling and improve biocompatibility.

The development of novel fluorinated polymers and self-assembled monolayers continues to be an active area of research, aiming to harness the unique properties of these compounds for next-generation technologies.

Regulatory Considerations and Policy Implications for 1h,1h,2h,2h Perfluorodecyl Perfluorooctanoate

Current Regulatory Status within Broader PFAS Frameworks

Currently, there are no regulations that explicitly single out 1H,1H,2H,2H-Perfluorodecyl perfluorooctanoate. Instead, its regulatory status is determined by its classification as a PFAS. Key international and national frameworks for PFAS are instrumental in governing its production, use, and environmental release.

Internationally, the Stockholm Convention on Persistent Organic Pollutants (POPs) is a significant driver of PFAS regulation. While not all PFAS are listed, the inclusion of certain long-chain PFAS, such as perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS), sets a precedent for the regulation of other persistent fluorinated compounds. The European Union has also been proactive, with regulations like REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) , which places the burden of proof on companies to demonstrate the safety of their chemicals. Under REACH, many PFAS are identified as Substances of Very High Concern (SVHCs).

In the United States, the Environmental Protection Agency (EPA) utilizes several statutes to manage PFAS. The Toxic Substances Control Act (TSCA) provides the EPA with the authority to require reporting, record-keeping, and testing of chemical substances, and to restrict their production and use. The EPA has issued Significant New Use Rules (SNURs) for certain PFAS, requiring notification to the agency before they can be manufactured or imported for new uses.

Other key US federal laws that form the basis for PFAS regulation include:

The Safe Drinking Water Act (SDWA) , which authorizes the EPA to set national health-based standards for contaminants in drinking water.

The Comprehensive Environmental Response, Compensation, and Liability Act (CERCLA) , also known as Superfund, which allows the EPA to clean up contaminated sites and hold responsible parties accountable.

The Resource Conservation and Recovery Act (RCRA) , which governs the management of hazardous waste.

The following table summarizes the key regulatory frameworks applicable to PFAS, and by extension, to this compound.

| Regulatory Framework | Jurisdiction | Key Provisions |

| Stockholm Convention | International | Aims to eliminate or restrict the production and use of persistent organic pollutants. |

| REACH Regulation | European Union | Requires industry to demonstrate the safety of chemicals and places restrictions on hazardous substances. |

| Toxic Substances Control Act (TSCA) | United States | Grants the EPA authority to regulate chemical substances and mixtures. |

| Safe Drinking Water Act (SDWA) | United States | Authorizes the EPA to set standards for drinking water quality. |

| CERCLA (Superfund) | United States | Enables the EPA to respond to releases of hazardous substances. |

| RCRA | United States | Governs the disposal of solid and hazardous waste. |

National and International Regulations Pertaining to Perfluorinated Esters

Specific regulations targeting perfluorinated esters as a distinct subclass of PFAS are less common than those for perfluorocarboxylic acids (PFCAs) and perfluorosulfonic acids (PFSAs). However, as precursors that can degrade into these more well-known persistent compounds, they are increasingly falling under the regulatory umbrella.

For instance, regulations that define PFAS based on their chemical structure, such as those containing a perfluoroalkyl moiety, would inherently include perfluorinated esters like this compound. The EU's broad definition of PFAS in its restriction proposals under REACH is an example of this comprehensive approach.

In the United States, the EPA's actions often target long-chain PFAS, a category that can include certain perfluorinated esters depending on their chain length. The phase-out of PFOA and related long-chain chemicals has pushed the industry towards shorter-chain alternatives, but the regulatory focus is now expanding to encompass a wider range of PFAS structures.

Policy Development and Management Strategies for Production and Use Restrictions

Policy development for PFAS is moving towards a class-based approach, rather than regulating one chemical at a time. This is driven by the sheer number of PFAS and the understanding that many of them share similar hazardous properties. The rationale is that a substance-by-substance approach is too slow to effectively protect human health and the environment.

Management strategies often focus on a lifecycle approach, addressing PFAS from production to disposal. Key elements of these strategies include:

Phasing out non-essential uses: This involves identifying applications where PFAS are not critical for health, safety, or the functioning of society and promoting the use of safer alternatives.

Promoting green chemistry: Encouraging the development of new chemicals and materials that are less persistent and toxic.

Polluter pays principle: Ensuring that the costs of remediation and health monitoring are borne by the producers and users of PFAS.

Several US states have taken the lead in restricting PFAS in specific product categories, such as food packaging, firefighting foam, and textiles. These state-level actions often pave the way for broader federal regulations.

Environmental Remediation and Treatment Technologies for Contaminated Sites

The strong carbon-fluorine bond in PFAS, including this compound, makes them resistant to conventional environmental degradation processes. This has necessitated the development of specialized remediation technologies for contaminated soil and water.

Current commercially available and developing technologies for PFAS remediation can be broadly categorized as follows:

| Technology Category | Description | Examples |

| Sorption Technologies | These technologies involve binding PFAS molecules to a solid media, effectively removing them from water. | Granular Activated Carbon (GAC), Ion Exchange Resins, Biochar |

| Separation Technologies | These methods physically separate PFAS from the contaminated matrix. | Nanofiltration, Reverse Osmosis |

| Destruction Technologies | These technologies aim to break the carbon-fluorine bond and mineralize the PFAS into less harmful compounds. | Supercritical Water Oxidation (SCWO), Electrochemical Oxidation, Plasma Treatment, Sonolysis |

| Immobilization Technologies | These techniques aim to reduce the mobility and bioavailability of PFAS in soil and sediment. | Soil stabilization with amendments, Capping |

The choice of remediation technology depends on various site-specific factors, including the type and concentration of PFAS, the environmental matrix (soil, groundwater, surface water), and the presence of co-contaminants. Often, a combination of technologies, known as a "treatment train," is employed to achieve the desired cleanup goals.

Q & A

Q. What are the recommended methods for synthesizing and purifying 1H,1H,2H,2H-Perfluorodecyl perfluorooctanoate in laboratory settings?

Synthesis typically involves esterification between perfluorooctanoic acid (PFOA) derivatives and fluorinated alcohols under anhydrous conditions. Evidence from similar PFAS compounds (e.g., 1H,1H,2H,2H-perfluorooctanesulfonic acid) suggests using catalysts like sulfuric acid or trifluoromethanesulfonic acid, followed by purification via fractional distillation or preparative HPLC to remove unreacted precursors . Ensure solvent compatibility (e.g., methanol or acetonitrile) and verify purity via <sup>19</sup>F NMR or high-resolution mass spectrometry (HRMS) .

Q. How should researchers prepare stock solutions of this compound for in vitro assays, considering its low solubility in aqueous media?

Due to hydrophobicity, dissolve the compound in dimethyl sulfoxide (DMSO) or fluorinated solvents (e.g., perfluorooctanol) to create a 10 mM stock. Serial dilutions in cell culture media should maintain DMSO concentrations ≤0.1% to avoid cytotoxicity. Vortexing and sonication (30–60 sec) ensure homogeneity. Confirm solubility using dynamic light scattering (DLS) or visual inspection for turbidity .

Q. What analytical techniques are validated for quantifying this compound in environmental samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in negative ion mode is standard. Use a C18 column and mobile phase of 2 mM ammonium acetate in water/acetonitrile. Calibrate with isotope-labeled internal standards (e.g., <sup>13</sup>C-PFOA) to correct matrix effects. Detection limits for PFAS in water samples typically range from 0.1–1 ng/L .

Advanced Research Questions

Q. How can conflicting toxicity data from occupational vs. environmental exposure studies be reconciled?

Occupational cohorts (e.g., ) often report higher exposure doses linked to prostate cancer (HR = 6.6 for high exposure) and cerebrovascular disease, whereas environmental studies detect subtler effects (e.g., insulin resistance in adolescents ). Differences arise from dose-response nonlinearity, confounding factors (e.g., coexposure to other PFAS), and latency periods. Meta-regression models adjusting for exposure duration and pharmacokinetic variability are critical .

Q. What experimental designs are optimal for assessing the environmental persistence and bioaccumulation potential of this compound?

- Persistence: Conduct OECD 301B ready biodegradability tests under aerobic conditions. Monitor fluoride release via ion chromatography.

- Bioaccumulation: Use flow-through aquatic systems with zebrafish or Daphnia magna. Measure bioconcentration factors (BCFs) using radiolabeled <sup>14</sup>C-compound and lipid-normalized tissue concentrations. Compare results to regulatory thresholds (BCF >2,000 indicates high bioaccumulation) .

Q. How does the compound’s structure influence its membrane permeability in toxicokinetic studies?

The perfluorodecyl chain enhances lipid solubility, facilitating passive diffusion through cell membranes. Evidence from skin penetration assays (e.g., rat/human epidermal models) shows that shorter-chain PFAS (e.g., 6:2 FTOH) exhibit higher permeability than long-chain analogs. Use Franz diffusion cells with stratum corneum membranes and analyze permeation rates via LC-MS/MS .

Data Contradiction Analysis

Q. Why do studies report variable half-lives (t½) for this compound in human serum?

Reported t½ ranges (2–8 years) depend on population-specific factors:

- Renal clearance efficiency: Genetic polymorphisms in OAT1/OAT3 transporters affect renal reabsorption.

- Sex differences: Females exhibit faster elimination due to menstrual shedding of endometrial tissue.

- Analytical variability: Differences in LC-MS/MS sensitivity or calibration standards impact quantification .